POTASSIUM COBALTINITRITE

Vue d'ensemble

Description

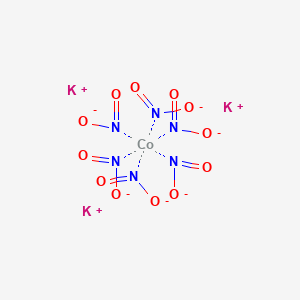

Potassium cobaltinitrite, also known as potassium hexanitritocobaltate(III), is an inorganic compound with the chemical formula K₃[Co(NO₂)₆]. It is a yellow crystalline solid that is poorly soluble in water.

Mécanisme D'action

Target of Action

Potassium cobaltinitrite is a chemical compound of cobalt, which is a metallic element with the atomic number 27 . Cobalt is an essential element for life as it is part of vitamin B12 . Excess exposure is known to exhibit toxic effects . The primary target of this compound is believed to be carbonic anhydrase 1 , which is involved in the reversible hydration of carbon dioxide .

Mode of Action

Cobalt is believed to exhibit its toxicity through oxidant-based and free radical-based processes . It produces oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, DNA damage, and inducing certain enzymes that lead to cell apoptosis .

Biochemical Pathways

Cobalt is known to activate specific helper t-lymphocyte cells and interact directly with immunologic proteins, such as antibodies (iga and ige) or fc receptors, resulting in immunosensitization .

Pharmacokinetics

It is known that the compound is poorly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action include increased lipid peroxidation, DNA damage, and cell apoptosis due to the production of oxygen radicals and the oxidation of cobalt .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is poorly soluble in water , which could affect its action in aqueous environments. Furthermore, it is known to react with acids and is insoluble in ethanol , which could also impact its action and stability.

Analyse Biochimique

Biochemical Properties

Potassium Cobaltinitrite is a chemical compound of cobalt, which is a metallic element found naturally in rocks, soil, water, plants, and animals . In small amounts, cobalt is an essential element for life, as it is part of vitamin B12 . Excess exposure to cobalt is known to exhibit toxic effects . Nitrite, another component of this compound, is a toxic compound known to cause methemoglobinemia .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that cobalt, a component of this compound, can have various effects on cells. For example, cobalt is known to be involved in the regulation of fluid secretion into the anterior chamber of the eye . It also contributes to intracellular pH regulation in the duodenal upper villous epithelium during proton-coupled peptide absorption .

Molecular Mechanism

It is known that in the anion, cobalt is bound by six nitrito ligands, the overall complex having octahedral molecular geometry . The oxidation state of cobalt is 3+. Its low-spin d6 configuration confers kinetic stability and diamagnetism .

Temporal Effects in Laboratory Settings

All of the resulting this compound samples are hygroscopic . The water release and nitrite ion elimination temperature intervals have been determined .

Metabolic Pathways

Cobalt, a component of this compound, is absorbed though the lungs, gastrointestinal tract, and skin. Since it is a component of the vitamin B12 (cyanocobalamin), it is distributed to most tissues of the body. It is transported in the blood, often bound to albumin, with the highest levels being found in the liver and kidney .

Méthodes De Préparation

Potassium cobaltinitrite can be synthesized through several methods. The most common synthetic route involves the reaction of potassium nitrite with cobalt nitrate in an acidic medium. The reaction can be represented as follows :

[ 2CH₃COOH + Co(NO₃)₂ + 7KNO₂ \rightarrow K₃[Co(NO₂)₆] + 2KNO₃ + 2CH₃COOK + NO + H₂O ]

This method yields the highest purity and smallest particle size of this compound. The compound is hygroscopic, meaning it readily absorbs moisture from the air .

Analyse Des Réactions Chimiques

Potassium cobaltinitrite undergoes various chemical reactions, including:

Oxidation and Reduction: In the presence of strong mineral acids, this compound decomposes to yield nitrous acid (HNO₂), which further reduces the cobalt cation from Co³⁺ to Co²⁺.

Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Potassium cobaltinitrite has several scientific research applications:

Analytical Chemistry: It is used for the qualitative and quantitative determination of potassium ions in solution.

Catalysis: This compound is used as a catalyst in certain chemical reactions, particularly those involving nitration.

Comparaison Avec Des Composés Similaires

Potassium cobaltinitrite can be compared with other similar compounds, such as sodium cobaltinitrite (Na₃[Co(NO₂)₆]). Both compounds have similar chemical structures and properties, but sodium cobaltinitrite is more soluble in water compared to this compound . This difference in solubility makes this compound more suitable for certain analytical applications where low solubility is advantageous .

Similar compounds include:

- Sodium cobaltinitrite (Na₃[Co(NO₂)₆])

- Ammonium cobaltinitrite ((NH₄)₃[Co(NO₂)₆])

These compounds share similar chemical properties but differ in their solubility and specific applications .

Propriétés

IUPAC Name |

tripotassium;cobalt;hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3K.6HNO2/c;;;;6*2-1-3/h;;;;6*(H,2,3)/q;3*+1;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWQYOQAZLBHOU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoK3N6O12-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929905 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13782-01-9 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexanitritocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.